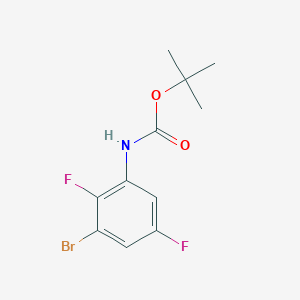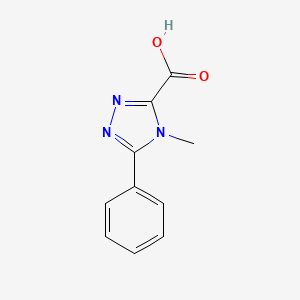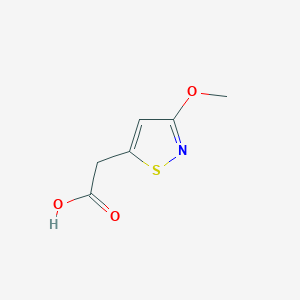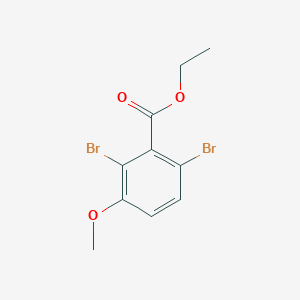
Ethyl 2,6-dibromo-3-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,6-dibromo-3-methoxybenzoate is an organic compound with the molecular formula C10H10Br2O3 It is a derivative of benzoic acid, featuring two bromine atoms and a methoxy group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,6-dibromo-3-methoxybenzoate typically involves the bromination of 3-methoxybenzoic acid followed by esterification. The bromination is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting 2,6-dibromo-3-methoxybenzoic acid is then esterified with ethanol in the presence of a strong acid like sulfuric acid to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2,6-dibromo-3-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form ethyl 2,6-dibromo-3-hydroxybenzoate.
Oxidation Reactions: The methoxy group can be oxidized to form a carboxylic acid derivative.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Ethyl 2,6-diamino-3-methoxybenzoate or ethyl 2,6-dithio-3-methoxybenzoate.
Reduction: Ethyl 2,6-dibromo-3-hydroxybenzoate.
Oxidation: Ethyl 2,6-dibromo-3-carboxybenzoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,6-dibromo-3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of bromine atoms.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 2,6-dibromo-3-methoxybenzoate involves its interaction with biological molecules. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The methoxy group can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2,6-dibromo-3-methoxybenzoate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2,6-dibromo-4-methoxybenzoate: Similar structure but with the methoxy group in a different position.
Ethyl 2,6-dibromo-3-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the unique aspects of this compound .
Eigenschaften
Molekularformel |
C10H10Br2O3 |
|---|---|
Molekulargewicht |
337.99 g/mol |
IUPAC-Name |
ethyl 2,6-dibromo-3-methoxybenzoate |
InChI |
InChI=1S/C10H10Br2O3/c1-3-15-10(13)8-6(11)4-5-7(14-2)9(8)12/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
HDQDJKJSRPLJLO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=CC(=C1Br)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


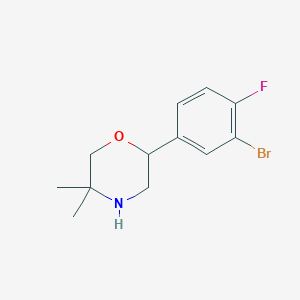
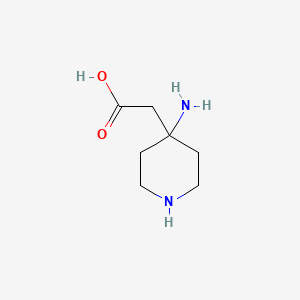
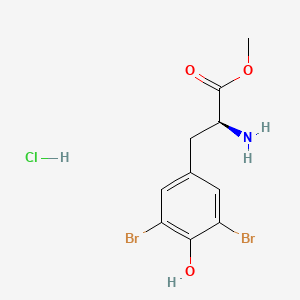

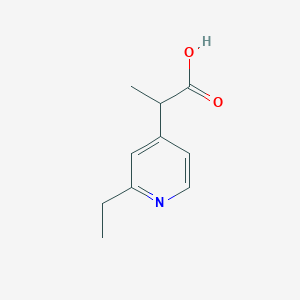
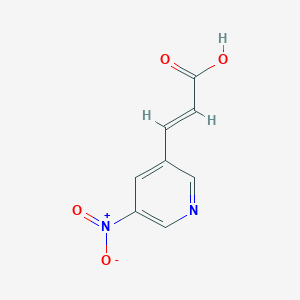

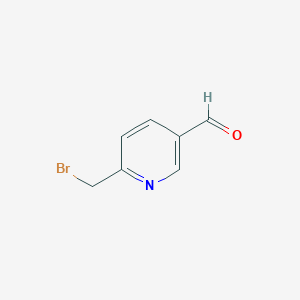


![4-Methyl-2-[(3-methylpentan-2-yl)amino]pentan-1-ol](/img/structure/B13080489.png)
